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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-myristoyltransferase (NMT) is a critical enzyme in a wide range of eukaryotic organisms,

catalyzing the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal

glycine of numerous proteins. This lipid modification, known as N-myristoylation, is essential for

the proper localization and function of proteins involved in various cellular processes, including

signal transduction, oncogenesis, and infectious disease pathogenesis. As such, NMT has

emerged as a promising therapeutic target for a variety of diseases, from parasitic infections to

cancer.

This guide provides a comparative overview of DDD100097, a potent NMT inhibitor, and other

significant inhibitors of this enzyme. We present available experimental data to facilitate an

objective comparison of their performance and provide detailed methodologies for key

experiments.

Quantitative Performance of NMT Inhibitors
The following table summarizes the in vitro potency of DDD100097's precursor, DDD85646,

and other notable NMT inhibitors against NMTs from different species. Direct head-to-head

IC50 data for DDD100097 is limited in the public domain; however, its development from the

DDD85646 scaffold suggests a similar potency profile with improved pharmacokinetic

properties, specifically brain permeability.
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Inhibitor Target NMT IC50
Selectivity
(over Human
NMT)

Reference

DDD85646
Trypanosoma

brucei (TbNMT)
2 nM ~2-fold vs hNMT [1]

Human NMT

(hNMT)
4 nM - [1]

Leishmania

donovani

(LdNMT)

4.4 nM Not Specified [1]

IMP-1088
Human NMT1

(HsNMT1)
<1 nM - [2]

Human NMT2

(HsNMT2)
<1 nM - [2]

Compound 54
Trypanosoma

brucei (TbNMT)
5 nM

>46,000-fold vs

hNMT
[3]

Human NMT

(hNMT)
230 µM - [3]

Note: IC50 values can vary between different assay formats and experimental conditions. The

data presented here is for comparative purposes. DDD100097 was developed from DDD85646

to have improved central nervous system penetration for treating stage 2 Human African

Trypanosomiasis[4][5].

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

performance data of NMT inhibitors.

In Vitro N-Myristoyltransferase Inhibition Assay
(Fluorescence-Based)
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This assay quantifies the enzymatic activity of NMT by detecting the release of Coenzyme A

(CoA) during the myristoylation reaction.

Materials:

NMT Enzyme: Recombinant human NMT1 or other desired NMT orthologs.

Myristoyl-CoA: The acyl donor.

Peptide Substrate: A peptide with an N-terminal glycine, often derived from a known NMT

substrate (e.g., a peptide from the N-terminus of c-Src).

CPM (7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin): A fluorescent probe that

reacts with the free thiol group of CoA to produce a fluorescent signal.

Assay Buffer: Typically a buffered solution at a physiological pH (e.g., 20 mM potassium

phosphate, pH 8.0, 0.5 mM EDTA, and 0.1% (v/v) Triton® X-100).

Test Inhibitors: Dissolved in a suitable solvent like DMSO.

Procedure:

Reaction Setup: In a microplate, the NMT enzyme is incubated with varying concentrations

of the test inhibitor.

Initiation of Reaction: The enzymatic reaction is initiated by adding myristoyl-CoA and the

peptide substrate to the enzyme-inhibitor mixture.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30 minutes at 25°C).

Detection: The reaction is stopped, and CPM is added. The fluorescent product formed by

the reaction of CPM with CoA is measured using a fluorescence plate reader.

Data Analysis: The fluorescence intensity is proportional to the amount of CoA produced and

thus to the NMT activity. IC50 values are calculated by plotting the percentage of NMT

inhibition against the logarithm of the inhibitor concentration.
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Workflow for a fluorescence-based NMT inhibition assay.

Signaling Pathways Affected by NMT Inhibition
Inhibition of NMT has pleiotropic effects on cellular signaling due to its role in the function of

numerous key proteins. The diagrams below illustrate some of the critical pathways disrupted

by NMT inhibitors.

Disruption of Src Kinase Signaling
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N-myristoylation is essential for the membrane localization and function of the proto-oncogene

tyrosine-protein kinase Src.
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NMT inhibition prevents Src myristoylation and downstream signaling.

Induction of Cellular Stress Pathways
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NMT inhibition has been shown to induce endoplasmic reticulum (ER) stress and oxidative

stress, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can result

in cell cycle arrest and apoptosis.
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Cellular stress response to NMT inhibition.

Inhibition of mTORC1 Signaling
NMT is required for the myristoylation of LAMTOR1, a protein essential for the activation of the

mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.
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NMT inhibition disrupts mTORC1 signaling via LAMTOR1.

In conclusion, NMT inhibitors, including the DDD100097 series, represent a promising class of

therapeutic agents with diverse potential applications. Their mechanism of action, which

involves the disruption of fundamental cellular processes through the inhibition of protein N-

myristoylation, offers a powerful strategy for combating diseases ranging from parasitic
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infections to cancer. Further research, particularly direct comparative studies, will be invaluable

in delineating the unique therapeutic potential of each of these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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